![molecular formula C7H6ClN3 B1280293 1-(Azidomethyl)-4-chlorobenzene CAS No. 27032-10-6](/img/structure/B1280293.png)
1-(Azidomethyl)-4-chlorobenzene
Overview
Description
Scientific Research Applications
Cross-Linkers in Material Sciences
Organic azides, such as “1-(Azidomethyl)-4-chlorobenzene”, can act as cross-linkers in material sciences . The azide group’s exceptional reactivity makes organic azides a highly versatile family of compounds in chemistry and material sciences . They can produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .
Highly Energetic Materials
Organic azides are interesting as highly energetic materials . During the scission of the azide bond, elemental nitrogen and considerable amounts of energy are released . This makes “1-(Azidomethyl)-4-chlorobenzene” potentially useful in the development of high-energy materials .
Click Chemistry Reactions
The azide group in “1-(Azidomethyl)-4-chlorobenzene” can participate in click chemistry reactions. These reactions are known for their efficiency and specificity in forming new bonds.
Synthesis of Various Heterocycles
Organic azides can be used in the synthesis of various heterocycles . They can be involved in synthesizing heterocycles with one or two heteroatoms, such as pyrroles, pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Aza-Wittig Reaction
Organic azides can participate in the aza-Wittig reaction . This reaction is used to convert phosphine imines into imines by reaction with organic azides .
Curtius Rearrangement
The Curtius rearrangement is another reaction that involves organic azides . In this reaction, an acyl azide is heated to give an isocyanate .
properties
IUPAC Name |
1-(azidomethyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPIENQTKMREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457531 | |
Record name | 1-(azidomethyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-chlorobenzene | |
CAS RN |
27032-10-6 | |
Record name | 1-(azidomethyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27032-10-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(azidomethyl)-4-chlorobenzene in the synthesis of the triazole-based corrosion inhibitors?
A1: 1-(Azidomethyl)-4-chlorobenzene serves as a crucial building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential corrosion-inhibiting properties []. It reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry approach, specifically a 1,3-dipolar cycloaddition, to form the desired triazole derivatives []. This reaction utilizes the azide group (-N3) within 1-(azidomethyl)-4-chlorobenzene to form the triazole ring, which is a key structural feature of the target compounds.
Q2: Is there any information about the analytical methods used to characterize the synthesized compounds containing the 1-(azidomethyl)-4-chlorobenzene moiety?
A2: The research article primarily focuses on the synthesis and electrochemical corrosion inhibition evaluation of the triazole derivatives []. While it mentions that the compounds were characterized, it doesn't delve into the specifics of the analytical techniques employed. It's safe to assume that standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely used to confirm the structures of the synthesized compounds.
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